N-Butylpyridin-4-amine

Descripción general

Descripción

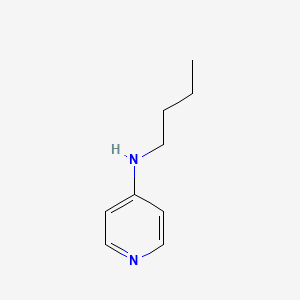

N-Butylpyridin-4-amine: is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is a derivative of pyridine, featuring a butyl group attached to the nitrogen atom at the 4-position of the pyridine ring. This compound is primarily used for scientific research and as an intermediate in chemical synthesis.

Synthetic Routes and Reaction Conditions:

Chichibabin Synthesis: One common method for synthesizing this compound involves the Chichibabin pyridine synthesis, where an aldehyde (such as butyraldehyde) reacts with ammonia and acetylene under high temperature and pressure to form the pyridine ring.

Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, where a suitable pyridine derivative is reduced using hydrogen in the presence of a metal catalyst (e.g., palladium on carbon) to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the synthesis reactions are carried out under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-Butylpyridin-4-one.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophiles such as halides (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed:

Oxidation: N-Butylpyridin-4-one

Reduction: Various amine derivatives

Substitution: Halogenated derivatives of this compound

Aplicaciones Científicas De Investigación

N-Butylpyridin-4-amine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: this compound is used in the production of materials with specific properties, such as nonlinear optical materials and organic hole transport materials in solar cells.

Mecanismo De Acción

N-Butylpyridin-4-amine is similar to other pyridine derivatives, such as N-ethylpyridin-4-amine and N-propylpyridin-4-amine . it is unique in its butyl group, which can influence its chemical properties and reactivity. The presence of the butyl group may enhance its solubility in organic solvents and affect its biological activity.

Comparación Con Compuestos Similares

N-ethylpyridin-4-amine

N-propylpyridin-4-amine

N-methylpyridin-4-amine

N-phenylpyridin-4-amine

Actividad Biológica

N-Butylpyridin-4-amine, also known as 3-butylpyridin-4-amine, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of CHN and a molecular weight of 150.22 g/mol. The compound features a pyridine ring substituted with a butyl group at the 3-position and an amino group at the 4-position. Its structure can be represented by the IUPAC name 3-butylpyridin-4-amine with the canonical SMILES notation CCCCC1=C(C=CN=C1)N . The presence of these specific functional groups contributes to its unique chemical reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains. The compound's structural similarity to other known antimicrobial agents implies it may interact with microbial enzymes or cell membranes, disrupting vital processes .

- Anticancer Properties : this compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways or direct cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Aminopyridine | Amino group at the 4-position | Primarily used in nerve studies; lacks butyl group. |

| 3-Butylpyridine | Butyl group at the 3-position | Lacks amino group; used in organic synthesis. |

| 3-Butyl-4-nitropyridine | Nitro derivative | Exhibits different reactivity due to nitro substitution. |

The combination of both butyl and amino groups in this compound provides distinct chemical reactivity compared to these compounds, enhancing its potential biological activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as a ligand that inhibits specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may bind to certain receptors or proteins within cells, altering their activity and influencing cellular signaling pathways.

- Cytotoxic Effects : Direct cytotoxicity towards cancer cells may result from the compound's ability to induce apoptosis or disrupt cellular homeostasis .

Case Studies and Research Findings

A notable study evaluated the cytotoxicity of this compound against various cancer cell lines, demonstrating significant inhibition rates compared to control groups. The findings indicated a dose-dependent response, suggesting potential for further development as an anticancer therapeutic agent .

Additionally, antimicrobial assays conducted against several bacterial strains revealed that this compound exhibited effective inhibition at lower concentrations than many established antibiotics, highlighting its potential utility in treating resistant infections .

Propiedades

IUPAC Name |

N-butylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKROIIKNWZGVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.